molecular formula C40H42N8O4 B045111 N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine CAS No. 123219-88-5

N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine

Cat. No. B045111
M. Wt: 698.8 g/mol
InChI Key: IKLMKVWHNHEAMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine, commonly referred to as 4,4'-Bis(1-nitro-9-acridinyl)-N,N'-dialkyl-2,2'-bipiperidine-1,1'-diethylamines (bis-acridines), is a class of compounds that have been extensively studied for their potential applications in biomedical research. Bis-acridines are known to exhibit a broad range of biological activities, including DNA intercalation, inhibition of topoisomerase activity, and antimicrobial activity.

Scientific Research Applications

Bis-acridines have been extensively studied for their potential applications in biomedical research. They have been shown to exhibit a broad range of biological activities, including DNA intercalation, inhibition of topoisomerase activity, and antimicrobial activity. Bis-acridines have also been investigated for their potential use as anticancer agents, as they have been shown to induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of bis-acridines is primarily through their ability to intercalate into DNA, which can cause structural changes in the DNA molecule. This can lead to inhibition of DNA replication and transcription, as well as induction of DNA damage. Bis-acridines have also been shown to inhibit topoisomerase activity, which can further contribute to their cytotoxic effects.

Biochemical And Physiological Effects

Bis-acridines have been shown to exhibit a broad range of biochemical and physiological effects. They have been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and inhibit viral replication. Bis-acridines have also been shown to have anti-inflammatory effects, which may be due to their ability to inhibit the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of bis-acridines is their broad range of biological activities, which makes them useful for a wide range of research applications. They are also relatively easy to synthesize, which makes them readily available for research purposes. However, one of the limitations of bis-acridines is their potential toxicity, which can limit their use in certain applications.

Future Directions

There are several potential future directions for research on bis-acridines. One area of interest is the development of bis-acridine derivatives with improved selectivity for specific biological targets. Another area of interest is the development of bis-acridines with improved pharmacokinetic properties, which could improve their efficacy as therapeutic agents. Additionally, bis-acridines could be investigated for their potential use as imaging agents for diagnostic purposes. Overall, bis-acridines represent a promising class of compounds with a wide range of potential applications in biomedical research.

Synthesis Methods

The most common method for synthesizing bis-acridines is by reacting 9-acridinecarboxaldehyde with a suitable diamine in the presence of a reducing agent. The reaction proceeds via a Schiff base intermediate, which is then reduced to form the final product. The choice of diamine can be varied to produce a wide range of bis-acridine derivatives with different biological activities.

properties

CAS RN

123219-88-5

Product Name

N,N'-Bis(1-nitro-9-acridinyl)-(4,4'-bipiperidine)-1,1'-diethanamine

Molecular Formula

C40H42N8O4

Molecular Weight

698.8 g/mol

IUPAC Name

1-nitro-N-[2-[4-[1-[2-[(1-nitroacridin-9-yl)amino]ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]acridin-9-amine

InChI

InChI=1S/C40H42N8O4/c49-47(50)35-13-5-11-33-37(35)39(29-7-1-3-9-31(29)43-33)41-19-25-45-21-15-27(16-22-45)28-17-23-46(24-18-28)26-20-42-40-30-8-2-4-10-32(30)44-34-12-6-14-36(38(34)40)48(51)52/h1-14,27-28H,15-26H2,(H,41,43)(H,42,44)

InChI Key

IKLMKVWHNHEAMG-UHFFFAOYSA-N

SMILES

C1CN(CCC1C2CCN(CC2)CCNC3=C4C(=NC5=CC=CC=C53)C=CC=C4[N+](=O)[O-])CCNC6=C7C(=NC8=CC=CC=C86)C=CC=C7[N+](=O)[O-]

Canonical SMILES

C1CN(CCC1C2CCN(CC2)CCNC3=C4C(=NC5=CC=CC=C53)C=CC=C4[N+](=O)[O-])CCNC6=C7C(=NC8=CC=CC=C86)C=CC=C7[N+](=O)[O-]

Other CAS RN

123219-88-5

synonyms

1-nitro-N-[2-[4-[1-[2-[(1-nitroacridin-9-yl)amino]ethyl]-4-piperidyl]- 1-piperidyl]ethyl]acridin-9-amine

Origin of Product

United States

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